molecular formula C8H6N2OS2 B1387476 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one CAS No. 857475-68-4

6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one

Cat. No. B1387476
M. Wt: 210.3 g/mol
InChI Key: GCRWCKWTDHPWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, commonly referred to as 6-TTP, is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of pyrimidine, a five-membered ring containing two nitrogen atoms. 6-TTP is an important building block for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. 6-TTP has been studied extensively due to its potential applications in medicine and biochemistry.

Scientific Research Applications

6-TTP has been studied extensively due to its potential applications in medicine and biochemistry. It has been used as a precursor for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of novel antibiotics, antifungal agents, and antiviral agents. 6-TTP has also been used in the synthesis of nucleoside analogues, which have potential applications in cancer therapy.

Mechanism Of Action

The mechanism of action of 6-TTP is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine triphosphate, an important component of DNA and RNA. Inhibition of this enzyme leads to the inhibition of DNA and RNA synthesis, which results in the inhibition of cell growth and division.

Biochemical And Physiological Effects

6-TTP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria, fungi, and viruses. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 6-TTP has been shown to have anti-inflammatory and analgesic effects, as well as neuroprotective effects.

Advantages And Limitations For Lab Experiments

The use of 6-TTP in laboratory experiments has several advantages. It is relatively inexpensive, easy to synthesize, and has a wide range of potential applications. However, there are also some limitations to its use. For example, 6-TTP is not very stable and is prone to degradation. In addition, it is not very soluble in water, which can make it difficult to work with in a laboratory setting.

Future Directions

There are a number of potential future directions for the use of 6-TTP. It could be used in the development of new antibiotics, antifungal agents, and antiviral agents. It could also be used in the synthesis of novel nucleoside analogues, which could have potential applications in cancer therapy. In addition, 6-TTP could be used in the development of new agrochemicals and dyes. Finally, it could be used as a starting material in the synthesis of new pharmaceuticals.

properties

IUPAC Name

2-sulfanylidene-6-thiophen-2-yl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS2/c11-7-4-5(9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRWCKWTDHPWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one
Reactant of Route 6
6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one

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